Falcarindiol
Overview
Description
Falcarindiol (FAD) is a natural polyyne compound with a variety of beneficial biological activities. It is widely distributed within the Apiaceae family and has been isolated from sources such as Crithmum maritimum leaves . FAD has been shown to have antitumor properties, promoting cancer cell death by inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR) . It also exhibits antibacterial activities and cytotoxicity against certain cell lines . Additionally, FAD has been found to prevent inflammation and neoplastic transformation in the colon, suggesting a protective effect against colorectal cancer .
Synthesis Analysis
The stereochemistry of falcarindiol has been a subject of study, with reports confirming the absolute configuration as (3R,8S) . The synthesis of related stereochemical configurations has been explored to establish the absolute configuration of FAD . Olefin cross-metathesis has been used as a tool in natural product degradation to understand the stereochemistry of falcarindiol, employing Grubbs' second-generation catalyst for this purpose .
Molecular Structure Analysis
Falcarindiol's molecular structure includes two conjugated triple bonds, which is characteristic of falcarin-type polyacetylenic lipids . The compound's structure has been confirmed through methods such as NMR . The structural diversity of falcarins like falcarindiol in the plant kingdom is vast, and their molecular configurations are linked to their biological activities .
Chemical Reactions Analysis
Falcarindiol's chemical reactions, particularly those contributing to its biological effects, involve the induction of ER stress and apoptosis in cancer cells . The compound interferes with proteasome function, leading to the accumulation of unfolded proteins and induction of ER stress . It also impairs the expression of inducible nitric oxide synthase (iNOS) by inhibiting the activation of key signaling molecules such as IKK and JAK in rat primary astrocytes .
Physical and Chemical Properties Analysis
Falcarindiol's physical and chemical properties are closely related to its biological activities. It is cytotoxic and anti-inflammatory, and it has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ) and increase the expression of the cholesterol transporter ABCA1 in cells . These properties suggest that falcarindiol may affect lipid metabolism, which could be a common mechanism underlying its anticancer and antidiabetic effects . The compound's ability to prevent neoplastic lesions and its synergistic effect with other cancer drugs like 5-FU and Bortezomib further highlight its potential as a therapeutic agent .
Scientific Research Applications
Anticancer Properties
- FAD demonstrates specific anticancer effects in breast cancer cells, contributing to cell death via autophagy and endoplasmic reticulum stress (Lu et al., 2017).
- In colon cancer cells, FAD preferentially induces cell death, mediated by endoplasmic reticulum stress and activation of the unfolded protein response (Jin et al., 2012).
Anti-Inflammatory Effects
- FAD inhibits inflammation by attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells (Venkatesan et al., 2018).
Effects on Lipid Metabolism
- FAD activates PPARγ, increasing cholesterol transporter ABCA1 expression in cells, impacting lipid metabolism (Andersen et al., 2020).
Immunomodulatory Activities
- FAD affects dendritic cell function, showing potential as a therapy for autoimmune or allergic diseases (Mitsui et al., 2010).
Cytoprotective and Chemopreventive Activity
- FAD induces antioxidant and phase 2 drug-metabolizing enzymes via the Nrf2/ARE pathway, offering cytoprotection against oxidative and electrophilic stress (Ohnuma et al., 2009).
- It shows a dose-dependent preventive effect on colorectal precancerous lesions by downregulating inflammatory markers (Kobaek-Larsen et al., 2019).
Neurological Effects
- FAD disrupts the maintenance of neural stem cells and alters the balance between self-renewal and differentiation (Kim et al., 2018).
Antibacterial and Cytotoxic Activities
- Exhibits strong antibacterial and cytotoxic properties (Meot-Duros et al., 2010).
Impact on Glycogen Synthase Kinase-3β
- Inhibits glycogen synthase kinase-3β, suggesting potential applications against type-2 diabetes and Alzheimer's disease (Yoshida et al., 2013).
Role in Plant Defense
- Plays a role in plant defense, being a part of the response to biotic stress (Jeon et al., 2020).
Synthesis and Structural Analysis
- Research has been conducted on the stereoselective synthesis of falcarindiol, aiding in understanding its chemical properties (Sabitha et al., 2008).
Safety And Hazards
Future Directions
Falcarindiol has demonstrated health-promoting properties as anti-cancer and anti-inflammatory agents . It has been shown to reduce the tumour number in rat and mouse models . Therefore, falcarindiol is a promising antipathogenic drug candidate for treating Pseudomonas aeruginosa infections and has potential in cancer chemoprevention .
properties
IUPAC Name |
(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-YWALDVPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030449 | |
Record name | Falcarindiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Falcarindiol | |
CAS RN |
55297-87-5 | |
Record name | Falcarindiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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